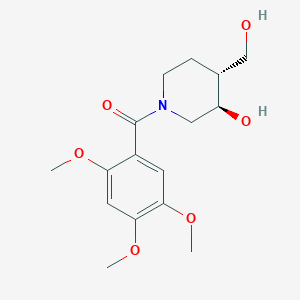![molecular formula C20H19BrN2O5 B5484520 N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5484520.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine, also known as BAA, is a synthetic amino acid that has shown promising results in scientific research. BAA is a derivative of the natural amino acid alanine, and it is commonly used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of many genes that are important for cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine in laboratory experiments is its synthetic nature, which allows for precise control of its structure and properties. N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine is also relatively easy to synthesize and purify, making it an attractive candidate for large-scale production. However, one limitation of using N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine is its relatively high cost compared to other synthetic amino acids.
将来の方向性
There are many potential future directions for research on N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine. One area of interest is the development of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine and its effects on various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine in humans, as well as its potential side effects and interactions with other drugs.
合成法
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine can be synthesized in the laboratory using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the coupling of the protected amino acids using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The crude product is then purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has been extensively used in scientific research to investigate its potential as a therapeutic agent for various diseases. Studies have shown that N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5/c1-12(20(26)27)22-19(25)17(11-13-3-9-16(28-2)10-4-13)23-18(24)14-5-7-15(21)8-6-14/h3-12H,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNPBJYUULRPGP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5484446.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol](/img/structure/B5484447.png)
![2-{1-[(5-isobutyl-3-isoxazolyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5484451.png)
![2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B5484465.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5484470.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5484484.png)
![4-chloro-1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5484487.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5484502.png)
![N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5484504.png)
![3,3,3-trifluoro-2-hydroxy-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5484511.png)
![1-[1-(3-hydroxy-4-methylbenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5484515.png)
![N-{2-phenyl-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5484523.png)
